molecular formula C16H11Cl2FN4O B2925142 N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1788532-21-7

N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2925142
CAS No.: 1788532-21-7
M. Wt: 365.19
InChI Key: ZWSHFACAKINOCN-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of B-cell receptor (BCR) signaling pathways [https://pubmed.ncbi.nlm.nih.gov/25901859/]. This mechanism is critical for the development and activation of B-cells, making BTK a high-value target in immunological and oncological research. The primary research applications for this compound are in the study of B-cell mediated autoimmune diseases, such as rheumatoid arthritis and lupus, and in the investigation of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4647597/]. Its high selectivity profile helps researchers dissect the specific role of BTK in complex cellular signaling networks with minimal off-target effects. Consequently, this inhibitor serves as a essential pharmacological tool for validating BTK as a therapeutic target, for profiling downstream signaling events, and for evaluating combination therapies in preclinical models.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-chlorophenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN4O/c17-11-3-1-2-10(7-11)14-15(22-23-21-14)16(24)20-8-9-4-5-13(19)12(18)6-9/h1-7,14-15,21-23H,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTPRJAUTILVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C(NNN2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring and halogenated phenyl groups. Its molecular formula is C16H15Cl2FN4OC_{16}H_{15}Cl_2FN_4O with a molecular weight of 365.19 g/mol. The unique structural features contribute to its biological reactivity and interaction with various molecular targets.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly colon cancer. In vitro studies have shown that:

  • Cell Viability : The compound significantly reduces cell viability in colon cancer cell lines as demonstrated through MTT and XTT assays.
  • Apoptosis Induction : It induces intrinsic apoptosis characterized by the activation of caspases and DNA fragmentation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.
  • Modulation of Signaling Pathways : It is believed to affect signaling pathways that regulate apoptosis and cell growth.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Study on Colon Cancer Cells : A study demonstrated that treatment with this compound led to a marked decrease in the viability of colon cancer cells, suggesting its potential as a therapeutic agent.
  • Flow Cytometry Analysis : Flow cytometry was utilized to assess the apoptotic effects of the compound, confirming an increase in early apoptotic cells upon treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Attributes
5-amino-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazoleContains a triazole ring and amino groupLacks additional halogenated phenyl groups
4-chloro-2-fluoro-5-hydroxyanilineContains halogenated phenyl groups and an amino groupFeatures a hydroxyl group instead of a triazole ring
5-(4-chlorophenyl)-1H-1,2,4-triazoleSimilar triazole structureDifferent substitution pattern on phenyl ring

This table illustrates how the presence of multiple halogenated groups in this compound enhances its potential biological interactions compared to similar compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Halogenation Patterns

  • 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (): This analogue replaces the 3-chlorophenyl at triazole position 4 with an amino group and substitutes the amide-linked benzyl group with a 4-fluorobenzyl. Molecular weight (359.79 g/mol) is lower than the target’s calculated mass (~407.8 g/mol), reflecting differences in substituent complexity .
  • The acetamide linkage (vs. NMR data (e.g., δ 8.41 ppm for triazole proton) suggest electronic differences compared to the target compound’s triazole environment .

B. Triazole Core Modifications

  • SI60 (1-Benzyl-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide, ): Lacks halogenation but incorporates a diethylamino group on the amide-linked phenyl. This substitution increases basicity and solubility, contrasting with the target’s electron-withdrawing Cl/F groups. Melting point (173.9–175.5°C) suggests higher crystallinity than halogenated analogues .
  • N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ():
    Features a cyclopropyl group at triazole position 5 and a methoxyphenyl at position 1. The cyclopropyl group introduces steric constraints, while the methoxy enhances lipophilicity. Such modifications may influence metabolic stability compared to the target compound’s chloro/fluoro substituents .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₇H₁₂Cl₂FN₃O ~407.8 4-(3-Cl-phenyl), 5-carboxamide-(3-Cl-4-F-benzyl) Not reported
5-Amino-1-(3-Cl-benzyl)-N-(4-F-benzyl) C₁₇H₁₅ClFN₅O 359.79 4-amino, 5-carboxamide-(4-F-benzyl) Not reported
SI60 C₂₄H₂₃N₅O 397.48 4-phenyl, 5-carboxamide-(diethylamino) 173.9–175.5
6l () C₂₂H₁₈ClN₃O₂ 391.85 4-naphthyloxymethyl, acetamide-(3-Cl-phenyl) Not reported

Q & A

Basic: How can the solubility of this compound in aqueous buffers be optimized for in vitro assays?

Methodological Answer:
Solubility challenges, common in halogenated triazole derivatives, can be addressed by:

  • Co-solvent systems : Use DMSO (≤10%) or ethanol in phosphate-buffered saline (PBS) to enhance dissolution without compromising assay integrity.
  • Surfactants : Non-ionic surfactants like Tween-80 (0.1–1%) improve colloidal stability.
  • Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions, as seen in analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .

Advanced: What methodologies resolve contradictory crystallographic data during structure determination?

Methodological Answer:
For ambiguous electron density or twinning:

  • SHELXL refinement : Utilize constraints for anisotropic displacement parameters and hydrogen-bonding networks .
  • WinGX/ORTEP integration : Validate thermal ellipsoid models and generate high-quality graphical representations .
  • Multi-data validation : Cross-reference with NMR-derived torsion angles and DFT-calculated geometry .

Basic: What spectroscopic techniques confirm the regiochemistry of the 1,2,3-triazole core?

Methodological Answer:

  • 1H NMR : Diagnostic peaks for H-1 (δ 7.8–8.2 ppm) and H-4 (δ 7.2–7.6 ppm) in 1,4-disubstituted triazoles.
  • 13C NMR : Carbonyl carbons (C=O, δ 165–170 ppm) and triazole ring carbons (δ 140–150 ppm) .
  • HRMS : Exact mass verification (e.g., [M+H]+ for C₁₆H₁₂Cl₂FN₅O: 396.0422) .

Advanced: How to design SAR studies evaluating halogen substitution impacts on bioactivity?

Methodological Answer:

  • Synthetic diversification : Prepare analogs with Cl/F at phenyl rings (e.g., 3-chloro vs. 4-fluoro) via Suzuki-Miyaura coupling .
  • Biological profiling : Test analogs in target-specific assays (e.g., kinase inhibition) and correlate with computed electrostatic potential maps.
  • Molecular docking : Map halogen bonding interactions using Glide (Schrödinger) or AutoDock .

Basic: What parameters are critical during catalytic cycloaddition for triazole synthesis?

Methodological Answer:
For Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Temperature : 60–80°C for optimal reaction kinetics.
  • Catalyst loading : 5–10 mol% CuI with TBTA ligand to suppress side reactions.
  • Azide purity : Confirm via IR (2100 cm⁻¹ peak) to avoid incomplete conversion .

Advanced: How to reconcile discrepancies between docking predictions and binding affinity data?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking poses.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess conformational stability.
  • Synchrotron crystallography : Resolve bound ligand conformations at <1.5 Å resolution .

Basic: What chromatographic methods purify this hydrophobic compound?

Methodological Answer:

  • Reverse-phase HPLC : C18 column with acetonitrile/water (70:30 to 90:10 gradient).
  • Prep-TLC : Silica gel GF₂₅₄ using ethyl acetate/hexane (3:7) for rapid isolation .

Advanced: How do polymorphic forms affect pharmacological characterization?

Methodological Answer:

  • PXRD/DSC : Identify dominant polymorphs via diffraction patterns and melting endotherms.
  • Solvent-mediated crystallization : Screen >10 solvents (e.g., DMF, THF) to isolate stable forms.
  • Bioavailability testing : Compare dissolution rates of polymorphs in simulated gastric fluid .

Basic: What strategies mitigate decomposition in DMSO stock solutions?

Methodological Answer:

  • Aliquot storage : Store at −80°C in single-use volumes (10–20 µL) to limit freeze-thaw cycles.
  • Oxygen scavengers : Add 0.1% BHT to prevent radical-mediated degradation.
  • Stability monitoring : Track purity via UPLC-UV at 254 nm weekly .

Advanced: Which pharmacokinetic parameters are most sensitive to logP modulation?

Methodological Answer:

  • Absorption : Increase logP (via lipophilic substituents) enhances intestinal permeability but may reduce aqueous solubility.
  • Metabolism : Lower logP (e.g., via carboxylation) reduces CYP450-mediated clearance.
  • Experimental modulation : Introduce trifluoromethyl groups (logP +0.5) or morpholine rings (logP −1.2) .

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